

# Technical Guide: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7)

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## Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

Cat. No.: B035309

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(2-Aminopyridin-4-yl)methanol**, a key heterocyclic building block in medicinal chemistry and organic synthesis.

## Chemical and Physical Properties

**(2-Aminopyridin-4-yl)methanol**, also known as 2-Amino-4-(hydroxymethyl)pyridine, is a solid organic compound. Its core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 4. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	105250-17-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	124.14 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	80-87 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Solid	
Solubility	Soluble in water	<a href="#">[4]</a>
InChI Key	ZRJJXXDQIQFZBW- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	Nc1cc(CO)ccn1	<a href="#">[2]</a>
Topological Polar Surface Area	59.1 Å <sup>2</sup>	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **(2-Aminopyridin-4-yl)methanol**.

Table 2: NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ, ppm) and Multiplicity	Source
<sup>1</sup> H NMR	DMSO-d <sub>6</sub>	7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H)	<a href="#">[4]</a>
<sup>13</sup> C NMR	DMSO-d <sub>6</sub>	160.3, 152.7, 147.7, 110.3, 105.2, 62.3	<a href="#">[4]</a>

Note: While specific IR and Mass Spectrometry data for this exact compound are not readily available in the provided search results, the IR spectrum of the parent molecule, 2-aminopyridine, shows characteristic bands for N-H and C-N stretching, and ring vibrations which would be expected in the spectrum of **(2-Aminopyridin-4-yl)methanol**, along with a broad O-H stretch from the methanol group.<sup>[5][6]</sup>

## Synthesis and Experimental Protocols

Several synthetic routes to **(2-Aminopyridin-4-yl)methanol** have been reported. A common method involves the reduction of a corresponding carboxylic acid ester. Another patented method proceeds via ammonolysis of a chloro-substituted precursor.

### Experimental Protocol 1: Reduction of an Ester

This protocol is based on the reduction of 2-aminoisonicotinic acid methyl ester.<sup>[4]</sup>

Objective: To synthesize **(2-Aminopyridin-4-yl)methanol** by reducing the ester group of 2-aminoisonicotinic acid methyl ester.

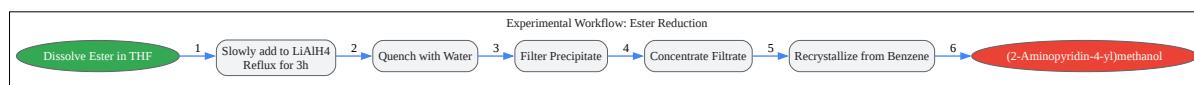
#### Materials:

- 2-aminoisonicotinic acid methyl ester
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Benzene
- Standard laboratory glassware and work-up equipment

#### Procedure:

- Dissolve 103 g of 2-aminoisonicotinic acid methyl ester in 600 mL of anhydrous THF.

- Under stirring, slowly add the solution to a slurry of a suitable reducing agent like LiAlH<sub>4</sub> in THF.
- Heat the resulting mixture to reflux for 3 hours.
- After the reaction is complete, carefully quench the reaction by the slow addition of cooling water.
- Collect the precipitate by filtration and wash it with 300 mL of THF.
- Combine the filtrates and concentrate under reduced pressure.
- Recrystallize the resulting residue from benzene to yield the final product.<sup>[4]</sup>



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Caption: Workflow for the synthesis of **(2-Aminopyridin-4-yl)methanol** via ester reduction.

## Experimental Protocol 2: Ammonolysis of 2-Chloropyridine-4-methanol

This method is adapted from a patented industrial process.<sup>[7]</sup>

Objective: To prepare 2-aminopyridine-4-methanol from 2-chloropyridine-4-methanol using a copper-catalyzed ammonolysis reaction.

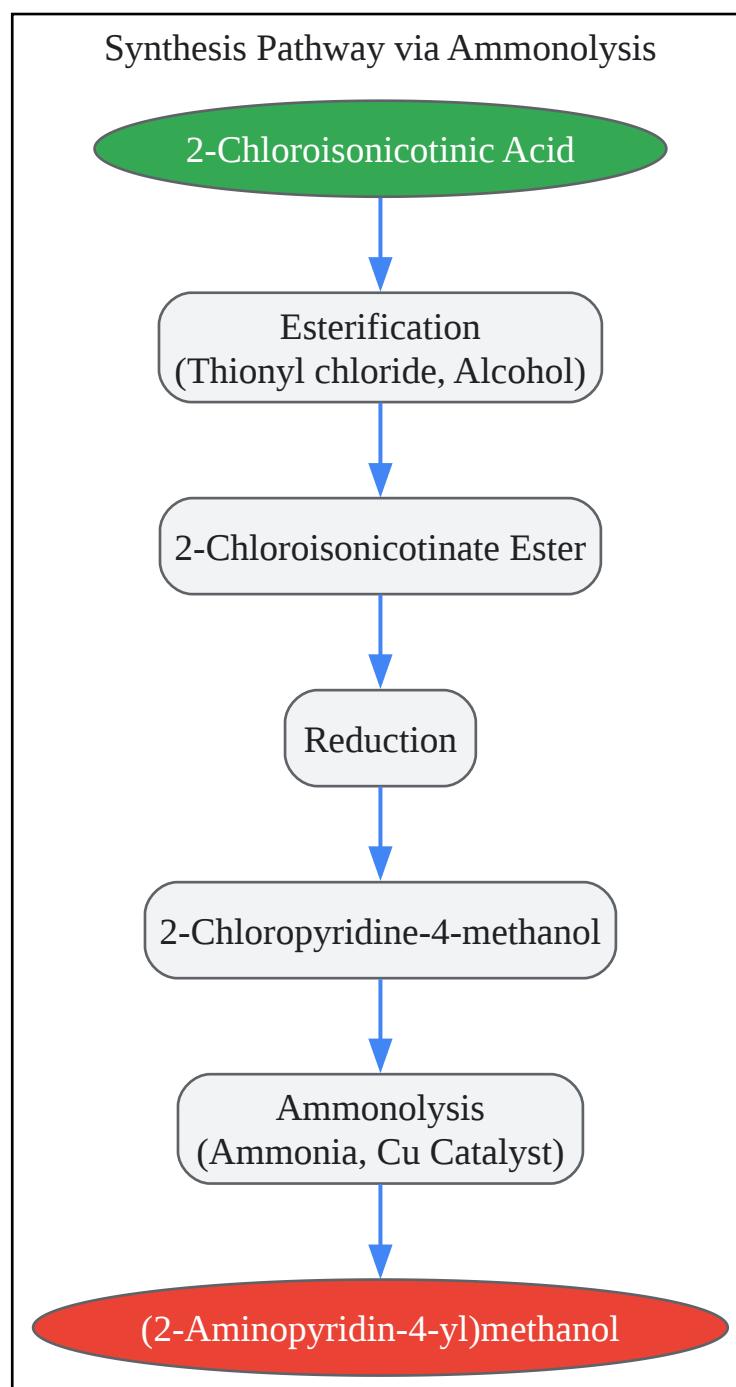
Materials:

- 2-chloropyridine-4-methanol

- Ammonia water
- Cuprous bromide (or other copper catalyst)
- Ethanol
- Nitrogen gas
- High-pressure autoclave

**Procedure:**

- Charge a high-pressure autoclave with 30g of 2-chloropyridine-4-methanol, 99mL of ammonia water, and 9.0g of cuprous bromide.
- Purge the autoclave with nitrogen gas three times.
- Heat the reactor to 110°C, allowing the pressure to rise to 6 atm.
- Maintain these conditions for 15 hours, monitoring the reaction by thin-layer chromatography.
- Once the reaction is complete, cool the reactor and concentrate the solution to remove unreacted ammonia.
- Add 300 mL of ethanol and reflux for 1 hour.
- Cool the mixture to room temperature and filter to remove the copper catalyst.
- Concentrate the filtrate to obtain the crude product, which can be further purified.[\[7\]](#)



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Caption: Patented synthesis route for **(2-Aminopyridin-4-yl)methanol**.<sup>[7]</sup>

## Applications in Research and Drug Development

**(2-Aminopyridin-4-yl)methanol** serves as a crucial intermediate in the fine chemical and pharmaceutical industries.<sup>[4][7]</sup> The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.<sup>[1]</sup> Its presence provides key hydrogen bonding donors and acceptors, enabling interaction with various biological targets. This compound is a building block for creating libraries of molecules for screening in drug discovery programs, potentially leading to new therapeutics.

## Safety and Handling

**(2-Aminopyridin-4-yl)methanol** is classified as hazardous. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed	<a href="#">[3]</a> <a href="#">[8]</a>
H315		Causes skin irritation	<a href="#">[3]</a> <a href="#">[8]</a>
H319		Causes serious eye irritation	<a href="#">[3]</a> <a href="#">[8]</a>
H335		May cause respiratory irritation	<a href="#">[3]</a> <a href="#">[8]</a>
Precautionary	P261	Avoid breathing dust	
P264		Wash skin thoroughly after handling	<a href="#">[9]</a>
P270		Do not eat, drink or smoke when using this product	<a href="#">[9]</a>
P280		Wear protective gloves/protective clothing/eye protection/face protection	<a href="#">[9]</a>
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell	
P302 + P352		IF ON SKIN: Wash with plenty of soap and water	<a href="#">[9]</a>
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	

easy to do. Continue rinsing

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#### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.[10]

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[10][11] It is classified under Storage Class 11 for combustible solids.

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